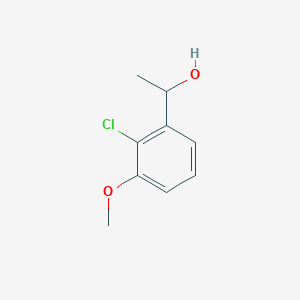

1-(2-Chloro-3-methoxyphenyl)ethan-1-ol

説明

特性

IUPAC Name |

1-(2-chloro-3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWQPDEDJTOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Enzymatic Reduction of Alpha-Chloro-3-hydroxyacetophenone

A highly efficient and enantioselective method for preparing chiral chlorinated phenyl ethanols involves the biocatalytic reduction of alpha-chloro-3-hydroxyacetophenone using ketoreductase enzymes (KRED). This approach is directly applicable to the preparation of compounds structurally similar to 1-(2-chloro-3-methoxyphenyl)ethan-1-ol, especially when the hydroxy group is replaced by a methoxy substituent.

- Substrate: Alpha-chloro-3-hydroxyacetophenone (or analogous methoxy-substituted acetophenone).

- Catalyst: Ketoreductase enzyme (recombinantly produced from genetically engineered yeast or Escherichia coli).

- Cofactor: NADP+, NADPH, or their analogs.

- Solvent system: Water/isopropanol mixture (volume ratio ~1:0.8–1.2).

- Reaction conditions: Temperature 24–45 °C, reaction time 5–36 hours.

- Concentration: Substrate concentration 1–400 g/L (preferably 100–350 g/L).

- Enzyme loading: Ketoreductase enzyme powder 5–25 g/L or ketoreductase-containing cells 20–90 g/L.

$$

\text{Alpha-chloro-3-hydroxyacetophenone} \xrightarrow[\text{KRED, NADP+}]{\text{H}_2\text{O}/\text{iPrOH}, 24-45^\circ C} \text{(S)-2-chloro-1-(3-hydroxyphenyl)ethanol}

$$

- High conversion rates (>99%).

- Excellent enantiomeric excess (ee = 100% for S-form).

- Mild reaction conditions with aqueous media.

- Environmentally friendly with low post-treatment costs.

Example Data from Scale-Up Studies:

| Scale | Substrate (g) | Isopropanol (mL) | Enzyme (g) | Buffer Volume (L) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| Lab scale | 1.5 | 4 | 0.2 (enzyme powder) | 0.01 | 28 | 24 | 99.7 | 100 |

| Lab scale | 2.5 | 3.5 | 0.5 (cells) | 0.01 | 30 | 24 | 99.6 | 100 |

| Hectogram | 320 | 420 | 50 (cells) | 1.0 | 38 | 22 | 99.5 | 100 |

| Kilogram | 7000 | 13000 | 280 (enzyme powder) | 20 | 40 | 24 | 99.7 | 100 |

Note: Enzyme powder and cells refer to recombinant ketoreductase preparations obtained via fermentation of genetically engineered microbes.

Synthesis via Aldehyde Intermediates and Allylation

Indirect synthesis routes involve preparing 4-chloro-3-methoxybenzaldehyde (a closely related intermediate) followed by allylation or other carbon chain extension reactions to build the ethan-1-ol moiety.

- Methylation of 2-chloro-3-hydroxybenzaldehyde to give 2-chloro-3-methoxybenzaldehyde.

- Reduction of aldehyde to corresponding benzyl alcohol.

- Allylation or Grignard-type addition to aldehyde or ketone intermediates.

This approach is more complex and less direct but can be tailored to specific substitution patterns.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Agent | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Enzymatic Ketoreductase Catalysis | Alpha-chloro-3-hydroxyacetophenone | Recombinant ketoreductase, NADP+ | Water/isopropanol, 24–45 °C, 5–36 h | >99% conversion, 100% ee (S) | Mild, green, scalable to kg scale |

| Chemical Reduction | 2-chloro-3-methoxyacetophenone | NaBH4 or Pd/C hydrogenation | 0–25 °C, methanol or ethanol | Moderate to high yield, racemic | Simple, non-chiral unless resolved |

| Aldehyde Intermediate Route | 2-chloro-3-methoxybenzaldehyde | Allyl bromide, base | Reflux in ethanol or methanol | Variable yields | Multi-step, less direct |

Detailed Research Findings and Notes

- The enzymatic method described in patent CN109576313B provides a robust, highly enantioselective process for the preparation of chiral chlorinated phenyl ethanols, which can be adapted for methoxy-substituted analogues.

- Recombinant ketoreductase enzymes with defined amino acid sequences enable high substrate conversion (>99%) and perfect stereoselectivity (ee = 100%) under mild aqueous conditions.

- Scale-up studies demonstrate reproducibility and industrial applicability, with kilogram-scale syntheses maintaining high yield and purity.

- Chemical reduction methods remain useful for racemic synthesis or when enzymatic resources are unavailable.

- The aldehyde intermediate route is more suited for complex synthetic schemes requiring additional functional group modifications.

This comprehensive analysis highlights enzymatic ketoreductase-catalyzed reduction as the most advanced and efficient method for preparing 1-(2-chloro-3-methoxyphenyl)ethan-1-ol, particularly when enantiopurity is desired. Chemical reduction methods offer simpler alternatives for racemic mixtures, and multi-step aldehyde-based syntheses provide flexibility for derivative preparation.

化学反応の分析

Types of Reactions: 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-chloro-3-methoxyphenyl)ethanone.

Reduction: The compound can be reduced to form the corresponding alkane, 1-(2-chloro-3-methoxyphenyl)ethane.

Substitution: The chlorine atom can be substituted with other functional groups, such as an amino group, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid (H₂CrO₄) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(2-chloro-3-methoxyphenyl)ethanone

Reduction: 1-(2-chloro-3-methoxyphenyl)ethane

Substitution: 1-(2-amino-3-methoxyphenyl)ethan-1-ol (if ammonia is used)

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated in vitro against bacteria and fungi, demonstrating potential as a therapeutic agent in treating infections caused by resistant strains .

Analgesic and Anti-inflammatory Effects

Studies have suggested that this compound may possess analgesic and anti-inflammatory properties. It has been tested in animal models for pain relief and inflammation reduction, showing promising results that warrant further investigation into its mechanism of action and potential clinical applications .

Biochemical Applications

Organic Buffer in Biochemistry

As an organic buffer, 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol plays a role in maintaining pH stability during biochemical reactions. Its ability to act as a buffer makes it valuable in various laboratory settings, particularly in enzymatic assays where pH fluctuations could affect enzyme activity .

Biocatalysis

The compound has been utilized in biocatalytic processes involving microbial strains such as Rhodotorula rubra. These microorganisms can effectively convert halogenated compounds into alcohols through biotransformation, showcasing the compound's utility in green chemistry practices aimed at sustainable synthesis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol revealed its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 20 | Ciprofloxacin | 50 |

| S. aureus | 15 | Methicillin | 40 |

Case Study 2: Biotransformation

In a biotransformation study using Rhodotorula rubra, researchers demonstrated that 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol could be produced from its corresponding halogenated precursor with high enantiomeric excess (>99%) and conversion rates (>90%). This highlights the compound's significance in producing chiral alcohols for pharmaceutical applications .

作用機序

The mechanism by which 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context in which the compound is used.

類似化合物との比較

Structural and Functional Group Analysis

The following compounds are structurally related to 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol, differing in substituent positions, functional groups, or oxidation states:

*Calculated based on ketone analog (C₉H₉ClO₂: 184.62) adjusted for alcohol functional group.

Substituent Effects on Physical and Chemical Properties

Chloro vs. Methoxy Positioning :

- The 2-chloro-3-methoxy substitution in the target compound creates steric hindrance and electronic effects. Chlorine (electron-withdrawing) and methoxy (electron-donating) groups may polarize the aromatic ring, influencing solubility and reactivity .

- Comparatively, 3-chloro substitution (as in (R)-1-(3-chlorophenyl)ethan-1-ol) reduces steric bulk but maintains moderate lipophilicity .

- Functional Group Impact: Ketones (e.g., 1-(2-Chloro-3-methoxyphenyl)ethan-1-one) are typically more stable and less polar than alcohols. The ketone in is a liquid, whereas alcohols like (R)-1-(3-chlorophenyl)ethan-1-ol are oils .

Stereochemical Considerations

- The target compound’s chirality necessitates enantioselective synthesis or resolution. highlights chiral HPLC for determining stereochemical purity (87–90% for fluorophenyl analogs), suggesting similar methods could apply .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol with high enantiomeric purity?

Methodological Answer: The synthesis of 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol can be achieved through catalytic hydrogenation or asymmetric transfer hydrogenation. For example:

- Catalytic Hydrogenation : Reduction of the corresponding ketone (e.g., 2-Chloro-1-(3-methoxyphenyl)ethanone) using chiral catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN] under controlled conditions yields the target alcohol with high enantiomeric excess (≥87% ee) .

- Asymmetric Transfer Hydrogenation : This method employs Ru-based catalysts to reduce ketones stereoselectively, as demonstrated in the synthesis of structurally similar chlorophenyl ethanol derivatives .

- Chiral HPLC : Post-synthesis, enantiomeric purity is quantified using chiral HPLC with polarimetric detection, achieving resolutions >1.5 for stereoisomers .

Q. How is the structure of 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol validated using crystallographic techniques?

Methodological Answer: Structural validation typically involves single-crystal X-ray diffraction (SC-XRD) analyzed via programs like SHELXL . Key steps include:

- Hydrogen Bonding Analysis : Directional O–H···O and C–H···Cl interactions are mapped to confirm molecular packing. Graph set analysis (e.g., Etter’s formalism) identifies patterns such as R₂²(8) rings, critical for stability .

- Validation Metrics : The CIF file is checked for outliers in bond lengths, angles, and displacement parameters using tools like PLATON .

Advanced Research Questions

Q. What strategies resolve enantiomers of 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol, and how is stereochemical purity quantified?

Methodological Answer:

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases in organic solvents) selectively esterifies one enantiomer, achieving ≥90% ee .

- Chiral Stationary Phases (CSPs) : HPLC with cellulose-based CSPs (e.g., Chiralcel OD-H) resolves enantiomers using hexane:isopropanol (95:5) mobile phases. Purity is quantified via peak area ratios (e.g., 88% vs. 12% for R and S forms) .

- Circular Dichroism (CD) : CD spectra at 220–250 nm distinguish enantiomers, with Δε values >1.0 confirming configurational assignments .

Q. How do hydrogen bonding interactions influence the crystal packing and stability of 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol?

Methodological Answer:

- Graph Set Analysis : Hydrogen bonds form D₁¹ (O–H···O) and C₂² (C–H···Cl) motifs, stabilizing layered structures. For example, Etter’s graph notation reveals intermolecular networks that dictate melting points (e.g., 120–125°C) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition temperatures correlate with H-bond density (e.g., ΔH = 150–200 kJ/mol for tightly packed crystals) .

Q. What in vitro and in vivo models evaluate the biological activity of 1-(2-Chloro-3-methoxyphenyl)ethan-1-ol?

Methodological Answer:

- In Vitro Hemorheological Assays : Blood viscosity is measured pre- and post-incubation with the compound (10⁻⁵ g/mL) at 43°C for 60 min. Results are compared to controls (e.g., pentoxifylline) using viscometers (e.g., Brookfield DV3T) .

- In Vivo Fibrosis Models : Rats with bleomycin-induced pulmonary fibrosis receive daily doses (50 mg/kg, intragastric). Histopathology (H&E staining) assesses anti-fibrotic efficacy, with collagen deposition quantified via Masson’s trichrome .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。